1-Bromo-3-(3,3,3-trifluoropropoxy)benzene
Description
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene is a brominated aromatic ether characterized by a trifluoropropoxy substituent at the meta position relative to the bromine atom. Its molecular formula is C₉H₈BrF₃O, with a molecular weight of 277.06 g/mol. The compound is synthesized via nucleophilic substitution reactions, such as the coupling of 3-bromo-5-chlorophenol with 3,3,3-trifluoropropan-1-ol under basic conditions, yielding derivatives like 1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f) (66% yield) . Key spectral data includes ¹H NMR (CDCl₃, 400 MHz): δ 7.14 (t, J = 1.6 Hz, 1H), 4.16 (t, J = 6.5 Hz, 2H), and 2.62 (qt, J = 10.4, 6.5 Hz, 2H), confirming the trifluoropropoxy chain and aromatic substitution pattern .
Properties
IUPAC Name |
1-bromo-3-(3,3,3-trifluoropropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-2-1-3-8(6-7)14-5-4-9(11,12)13/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKFBBWDGSWGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-nitrobenzene with 3,3,3-trifluoropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoropropoxy group imparts distinct electronic properties to the molecules it is incorporated into.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its bromine atom allows for further functionalization, making it a versatile intermediate.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and trifluoropropoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Alkoxybenzenes
1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene (S13g)
- Molecular Formula : C₁₀H₁₁BrClO
- Key Differences : Replaces the trifluoropropoxy group with a cyclopropylmethoxy moiety.
- Synthetic Utility : Used in palladium-catalyzed cross-coupling reactions for drug discovery .
- Stability : The cyclopropyl group may enhance steric hindrance, reducing reactivity compared to the trifluoropropoxy analog.
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene
- Molecular Formula : C₉H₇BrF₄O
- Key Differences : Contains a tetrafluoropropoxy chain instead of trifluoropropoxy.
- Molecular weight: 287.05 g/mol .
Fluorinated Aromatic Ethers
1-Bromo-3-phenoxybenzene
- Molecular Formula : C₁₂H₉BrO
- Key Differences: Substitutes trifluoropropoxy with a simple phenoxy group.
- Applications : Intermediate in agrochemical synthesis (e.g., flufenprox, a pyrethroid-like insecticide) .
- Reactivity : Lacks fluorine atoms, reducing electron-withdrawing effects and altering coupling reaction efficiencies.
1-Bromo-3-(trifluoromethoxy)benzene
Substituted Benzyloxy Derivatives
1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d)
- Molecular Formula : C₁₃H₁₀Br₂O
- Key Differences : Benzyloxy substituent with additional bromine.
- Synthesis : Yield: 86–93%; characterized by ¹³C NMR peaks at δ 159.22 (C-O) and δ 131.23 (C-Br) .
- Utility : Demonstrates how substituent bulk impacts cross-coupling reaction rates.
1-Bromo-3-(cyclohexyloxymethyl)benzene
Comparative Data Table
Biological Activity
1-Bromo-3-(3,3,3-trifluoropropoxy)benzene is an aromatic compound featuring both bromine and a trifluoropropoxy group. This compound has garnered attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical applications.
The molecular formula of this compound is . The presence of the trifluoropropoxy group enhances the compound's lipophilicity, which may influence its interaction with biological systems.
Antimicrobial Activity
This compound is expected to demonstrate antimicrobial properties based on the activities of structurally related compounds. For instance, halogenated benzenes are known to exhibit broad-spectrum activities against various pathogens including both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies and Research Findings
Several studies have investigated the biological activity of halogenated aromatic compounds:
- Antibacterial Studies : A study demonstrated that related brominated compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess similar properties.
- Toxicity Assessments : Toxicological evaluations of similar compounds indicate moderate acute toxicity and potential genotoxic effects. For example, inhalation studies with related brominated compounds revealed dose-dependent increases in tumor incidence in animal models . This raises concerns regarding the long-term exposure risks associated with this compound.
Detailed Research Findings
The mechanisms by which this compound may exert its biological effects could involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
- Membrane Disruption : The lipophilic nature of the trifluoropropoxy group may facilitate interactions with cellular membranes, leading to disruption and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
